(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is an organic compound characterized by its complex structure, which includes a sulfamoyl group, a methoxyphenyl group, and an acrylic acid moiety
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfamoyl groups. It may also serve as a probe for investigating cellular uptake and metabolism.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid typically involves multiple steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of a suitable amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate.
Introduction of the Hydroxyethyl Groups: The sulfamoyl chloride is then reacted with ethylene glycol to introduce the hydroxyethyl groups, forming N,N-bis(2-hydroxyethyl)sulfamoyl chloride.
Coupling with Methoxyphenyl Group: The N,N-bis(2-hydroxyethyl)sulfamoyl chloride is then coupled with a methoxyphenyl derivative under basic conditions to form the desired intermediate.
Formation of Acrylic Acid Moiety: Finally, the intermediate is subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the acrylic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfamoyl derivatives.
Mechanism of Action
The mechanism of action of (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The acrylic acid moiety can participate in conjugation reactions, affecting cellular pathways and signaling.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)acrylic acid: Similar structure but with dimethyl groups instead of hydroxyethyl groups.
(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-ethoxyphenyl)acrylic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-[3-[bis(2-hydroxyethyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-22-12-4-2-11(3-5-14(18)19)10-13(12)23(20,21)15(6-8-16)7-9-17/h2-5,10,16-17H,6-9H2,1H3,(H,18,19)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOQOTJEYUMWEW-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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